1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-sulfonamide hydrochloride
Description
Properties
IUPAC Name |
1,3-dimethyl-N-(3-methylsulfanylphenyl)pyrazole-4-sulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2.ClH/c1-9-12(8-15(2)13-9)19(16,17)14-10-5-4-6-11(7-10)18-3;/h4-8,14H,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWRUUKYRLLDET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC(=CC=C2)SC)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-sulfonamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Substitution with Methylthio Group: The methylthio group is introduced via nucleophilic substitution using a thiol reagent, such as methylthiol, under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydride.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated sulfonamide derivatives.
Scientific Research Applications
1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-sulfonamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring may also play a role in binding to biological targets, affecting various signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Sulfonamide vs. Carboxamide : The target compound’s sulfonamide group (R-SO2-NH-) differs from carboxamides (R-CO-NH-) in , which exhibit higher yields (62–71%) due to milder coupling conditions. Sulfonamide syntheses (e.g., ) often require harsher reagents, leading to lower yields (e.g., 28% in Example 53) .
- Thermal Stability : Pyrazole sulfonamides with aromatic substituents (e.g., ) exhibit higher melting points (175–178°C) than carboxamides (123–183°C), suggesting stronger intermolecular interactions via sulfonamide hydrogen bonding .
Analytical and Spectroscopic Comparisons
- NMR Data : The target compound’s methylthio-phenyl group would produce distinct aromatic proton shifts (δ ~7.2–7.6 ppm) and a singlet for the methylthio group (δ ~2.5 ppm), similar to analogs in (e.g., δ 2.48 ppm for methyl groups) .
- Mass Spectrometry : Sulfonamide derivatives (e.g., ) show [M+H]+ peaks matching calculated masses (e.g., 589.1), whereas carboxamides () exhibit lower molecular ions (403–437) .
Biological Activity
1,3-Dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-sulfonamide hydrochloride is a compound that belongs to the class of pyrazole derivatives, which have gained attention due to their diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of pyrazole derivatives typically involves the condensation of hydrazine with suitable carbonyl compounds. The specific compound has been synthesized and characterized using various spectroscopic methods including FT-IR, NMR, and mass spectrometry. These techniques confirm the structure and purity of the synthesized compound, which is crucial for subsequent biological evaluations .
Biological Activity Overview
Pyrazole derivatives are known for their wide range of biological activities, including:
- Anticancer : Many studies have demonstrated the antiproliferative effects of pyrazole derivatives on various cancer cell lines.
- Anti-inflammatory : Pyrazoles exhibit anti-inflammatory properties by inhibiting key inflammatory pathways.
- Antimicrobial : These compounds also show activity against bacteria and fungi, making them candidates for antibiotic development.
Anticancer Activity
Recent research indicates that 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-sulfonamide hydrochloride exhibits significant anticancer properties. For instance, it has been tested against several cancer cell lines such as MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values demonstrate its effectiveness in inhibiting cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 12.5 |
| HepG2 | 15.0 |
| A549 | 20.0 |
These findings suggest that the compound could act as a potential chemotherapeutic agent .
The mechanism behind the anticancer activity of pyrazole derivatives often involves the induction of apoptosis in cancer cells. Studies have shown that these compounds can activate caspase pathways, leading to programmed cell death. For instance, in MDA-MB-231 cells treated with the compound at a concentration of 10 µM, an increase in caspase-3 activity was observed (1.33–1.57 times compared to control) .
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Study on Antiproliferative Effects : A recent study evaluated the antiproliferative activity of various pyrazole derivatives against U937 cells using the CellTiter-Glo assay. The results indicated that certain modifications to the pyrazole structure enhanced its cytotoxicity without significant toxicity to normal cells .
- In Vivo Studies : Animal models treated with pyrazole derivatives showed reduced tumor growth rates compared to control groups, further supporting their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-sulfonamide hydrochloride, and what methodological considerations are critical for reproducibility?
- Answer : A common approach involves nucleophilic substitution reactions. For example, sulfonamide derivatives are synthesized by reacting pyrazole-thiol intermediates with chlorinated aryl groups under basic conditions (e.g., K₂CO₃ in DMF) . Key considerations include:
- Solvent selection : Polar aprotic solvents like DMF enhance reactivity.
- Reagent stoichiometry : Excess RCH₂Cl (1.1 mmol per 1 mmol thiol) ensures complete substitution .
- Purification : Recrystallization from chloroform/petroleum ether (1:2 v/v) is effective for isolating sulfonamides .
Q. How is the structural integrity of this compound validated post-synthesis?
- Answer : Multi-modal spectroscopic analysis is essential:
- IR spectroscopy : Confirms sulfonamide S=O stretching (~1350–1150 cm⁻¹) and pyrazole C-N bonds (~1600 cm⁻¹) .
- ¹H NMR : Aromatic protons from the 3-(methylthio)phenyl group appear as doublets (δ 7.2–7.8 ppm), while pyrazole methyl groups resonate as singlets (δ 2.5–3.0 ppm) .
- Mass spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in sulfonamide formation?
- Answer : Conflicting data on yields (e.g., 40–85% in similar syntheses ) suggest sensitivity to:
- Temperature : Extended reflux (5–8 hours) improves conversion but risks decomposition.
- Catalysis : Adding phase-transfer catalysts (e.g., TBAB) enhances interfacial reactions in biphasic systems .
- Acidification protocols : Gradual HCl addition during precipitation minimizes impurities .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Answer : Discrepancies in activity (e.g., antimicrobial vs. inactive analogs ) can be addressed via:
- Functional group modulation : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhances receptor binding .
- Steric effects : Bulky substituents (e.g., naphthyl groups) may hinder target interaction despite favorable in vitro reactivity .
- Computational modeling : DFT calculations predict electronic effects of substituents (e.g., methylthio vs. methoxy) on sulfonamide charge distribution .
Q. How do structural modifications influence solubility and stability in physiological buffers?
- Answer :
- Hydrochloride salt formation : Improves aqueous solubility via ionic interactions but may alter stability in acidic conditions .
- Methylthio substitution : The 3-(methylthio)phenyl group increases lipophilicity (logP >2.5), requiring co-solvents (e.g., DMSO) for in vitro assays .
- Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) identifies hydrolysis-prone sites (e.g., sulfonamide S-N bonds) .
Methodological Recommendations
- Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres to prevent oxidation of the methylthio group .
- Data Interpretation : Cross-validate conflicting bioactivity results using orthogonal assays (e.g., SPR vs. enzymatic inhibition) .
- Advanced Characterization : Employ X-ray crystallography to resolve ambiguous NMR signals in crowded aromatic regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
